An In-depth Technical Guide to the Physical Properties of 8-bromo-3,4-dihydro-2H-naphthalen-1-one
An In-depth Technical Guide to the Physical Properties of 8-bromo-3,4-dihydro-2H-naphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 8-bromo-3,4-dihydro-2H-naphthalen-1-one, a key intermediate in synthetic organic chemistry. Full editorial control has been exercised to present this information in a logical and accessible format, moving from fundamental identifiers to detailed analytical characterization. This document is designed to be a practical resource for laboratory researchers, offering not just data, but also the scientific rationale behind the experimental methodologies for its determination.
Compound Identity and Core Attributes
8-bromo-3,4-dihydro-2H-naphthalen-1-one, also known as 8-bromo-1-tetralone, is a halogenated aromatic ketone with significant utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1] Its structural features, including a reactive carbonyl group and a bromine-substituted aromatic ring, make it a versatile precursor for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO | [2][3] |
| Molecular Weight | 225.08 g/mol | [2][3] |
| CAS Number | 651735-60-3 | [2][4] |
| Appearance | Yellow solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Physicochemical Properties: A Deeper Dive
The physical properties of a compound are critical indicators of its purity and are essential for designing reaction conditions, purification strategies, and formulation approaches. While experimentally determined data for 8-bromo-3,4-dihydro-2H-naphthalen-1-one is not extensively available in the public domain, we can infer its likely characteristics based on predictive models and data from analogous compounds.
Melting Point
The melting point of a crystalline solid is a sharp temperature range over which it transitions from a solid to a liquid. For a pure substance, this range is typically narrow. The presence of impurities will generally depress and broaden the melting point range. While no experimental melting point for 8-bromo-3,4-dihydro-2H-naphthalen-1-one has been found, its isomer, 2-bromo-1-tetralone, has a reported melting point of 39-43 °C.[5] Another isomer, 7-bromo-1-tetralone, is a solid with a reported melting point range of 71.0-80.0 °C.[6] Given the structural similarities, it is expected that 8-bromo-3,4-dihydro-2H-naphthalen-1-one is also a solid at room temperature.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds with high molecular weights or those susceptible to decomposition at high temperatures, the boiling point is often determined under reduced pressure (vacuum distillation).
A predicted boiling point for 8-bromo-3,4-dihydro-2H-naphthalen-1-one at atmospheric pressure (760 mmHg) is 325.7 °C.[7] However, due to the potential for thermal decomposition at such a high temperature, a more practical approach for its purification would be vacuum distillation. For comparison, the related compound 7-bromo-1-tetralone has a reported boiling point of 157 °C at 8 mmHg.[8] This suggests that 8-bromo-3,4-dihydro-2H-naphthalen-1-one would also have a significantly lower boiling point under reduced pressure.
Density
The density of a substance is its mass per unit volume. A predicted density for 8-bromo-3,4-dihydro-2H-naphthalen-1-one is 1.511 g/cm³.[7] This value is consistent with a solid organic compound containing a heavy atom like bromine.
Solubility
The solubility of a compound in various solvents is a critical parameter for its use in reactions, purification, and analytical characterization. Based on its structure, 8-bromo-3,4-dihydro-2H-naphthalen-1-one is expected to be sparingly soluble in water and more soluble in a range of organic solvents. The polarity of the solvent will play a key role in its solvating power.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is largely nonpolar due to the naphthalene ring system. |
| Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohols can interact with the carbonyl group of the tetralone. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can effectively solvate the polar carbonyl group. |
| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are good solvents for many organic compounds. |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents makes them less effective at solvating the polar ketone. |
Experimental Protocols for Physical Property Determination
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of 8-bromo-3,4-dihydro-2H-naphthalen-1-one.
Melting Point Determination (Capillary Method)
This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.
Methodology:
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Sample Preparation: A small amount of the crystalline 8-bromo-3,4-dihydro-2H-naphthalen-1-one is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up at a rate of 10-15 °C per minute for a preliminary, approximate measurement.
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Accurate Measurement: The apparatus is allowed to cool, and a fresh sample is heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Micro-Boiling Point Method under Reduced Pressure)
This technique is ideal for small sample sizes and for compounds that may decompose at their atmospheric boiling point.
Methodology:
-
Apparatus Setup: A small amount of the liquid sample is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The setup is connected to a vacuum source.
-
Heating: The test tube is gently heated in a controlled manner (e.g., using a heating mantle or oil bath).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
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Data Recording: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools. The pressure of the system should also be recorded.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental characterization step.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of 8-bromo-3,4-dihydro-2H-naphthalen-1-one (e.g., 10 mg) is placed in a series of small test tubes.
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Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.
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Observation: The tubes are agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as "soluble." If not, the mixture can be gently warmed to assess for increased solubility with temperature. The observations are recorded for a range of solvents of varying polarities.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 8-bromo-3,4-dihydro-2H-naphthalen-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The integration of these signals will correspond to the number of protons in each unique chemical environment. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 8-bromo-3,4-dihydro-2H-naphthalen-1-one is expected to be dominated by a strong absorption band corresponding to the stretching of the carbonyl (C=O) group. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber (around 1685 cm⁻¹) compared to a simple aliphatic ketone. Other expected peaks include aromatic C-H stretches (around 3000-3100 cm⁻¹) and aliphatic C-H stretches (around 2850-2960 cm⁻¹).[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-bromo-3,4-dihydro-2H-naphthalen-1-one, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. This will result in two peaks of nearly equal intensity separated by two mass units (M+ and M+2). Common fragmentation pathways for aromatic ketones include cleavage adjacent to the carbonyl group.[9]
Experimental Workflow and Logic
The comprehensive characterization of a new batch or a newly synthesized sample of 8-bromo-3,4-dihydro-2H-naphthalen-1-one should follow a logical workflow to ensure its identity and purity.
Caption: Workflow for the synthesis and characterization of 8-bromo-3,4-dihydro-2H-naphthalen-1-one.
Safety and Handling
8-bromo-3,4-dihydro-2H-naphthalen-1-one is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
References
Sources
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- 2. 8-bromo-3,4-dihydro-2H-naphthalen-1-one | C10H9BrO | CID 11345129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-溴-1-四氢萘酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-Bromo-1-tetralona, 97 %, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 7-Bromo-1-tetralone CAS#: 32281-97-3 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
